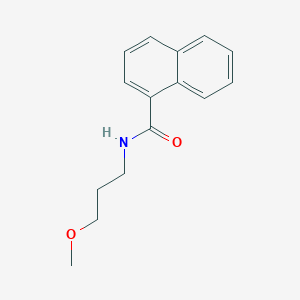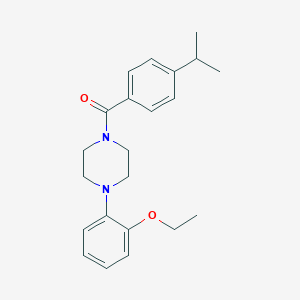
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the MAPK pathway. This inhibition can lead to changes in gene expression and cellular signaling, which can in turn affect a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease, although its exact mechanism of action in this context is still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione in lab experiments is its specificity for the MAPK pathway, which allows for targeted studies of this pathway without affecting other cellular processes. However, one limitation of using this compound is that its effects may be context-dependent, meaning that its activity may vary depending on the specific cell type or experimental conditions being used.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, including studies of its effects on specific cellular processes such as autophagy or DNA repair, as well as investigations into its potential use as a therapeutic agent for diseases such as Parkinson's or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental contexts.
Synthesemethoden
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-6-(trifluoromethyl)pyrimidine with 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been found to be particularly useful in studies of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
Eigenschaften
Molekularformel |
C17H17F3N2O4 |
|---|---|
Molekulargewicht |
370.32 g/mol |
IUPAC-Name |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(2)8-9-11(25-4)6-5-10(14(9)26-16)22-13(23)7-12(17(18,19)20)21(3)15(22)24/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
JQIYLZIDOXROSR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)